Pymetrozine

描述

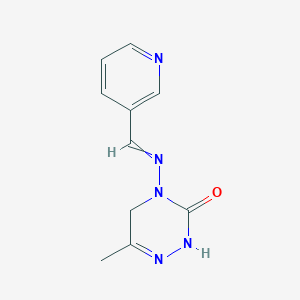

Pymetrozine is a heterocyclic compound that features a triazine ring fused with a pyridine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pymetrozine typically involves the condensation of 6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Pymetrozine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Case Study: Rice Planthopper Control

Research indicates that pymetrozine is effective in controlling Nilaparvata lugens, a significant pest in rice cultivation. A study demonstrated that when combined with zhongshengmycin, this compound significantly reduced the fitness of resistant populations of this pest. The relative fitness was measured at 0.03 under a specific ratio, leading to decreased longevity and fecundity in treated insects .

Resistance Management

The development of resistance among pest populations is a significant concern in agriculture. Studies show that combining this compound with other compounds can delay resistance development. For example, a mixture with zhongshengmycin improved the efficiency of pest control strategies against resistant strains . This approach is crucial for maintaining the effectiveness of this compound in integrated pest management programs.

Environmental Impact and Safety

This compound has been evaluated for its environmental safety profile. It is considered slightly to moderately toxic to aquatic invertebrates and has been classified as a "likely" human carcinogen by the Environmental Protection Agency (EPA). However, its use is favored over more toxic organophosphate pesticides due to its targeted action and lower toxicity to non-target species .

Toxicological Data Overview

| Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg |

| Environmental Toxicity | Slight to moderate to aquatic invertebrates |

| Human Carcinogenicity | Likely carcinogen |

Residue Analysis

The detection and analysis of this compound residues in agricultural products are critical for ensuring food safety. An ultra-high-performance liquid chromatography (UHPLC) method has been developed for quantifying this compound residues in rice matrices, demonstrating high sensitivity and specificity . The method's parameters are summarized below:

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.01 ppm |

| Limit of Quantification (LOQ) | 0.05 ppm |

| Regression Coefficient (R²) | > 0.98 |

作用机制

The mechanism of action of Pymetrozine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.

相似化合物的比较

Similar Compounds

4-(pyridin-3-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Lacks the methyl group at the 6-position.

6-methyl-4-(pyridin-2-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Pyridine ring is attached at the 2-position instead of the 3-position.

Uniqueness

The presence of the methyl group at the 6-position and the specific attachment of the pyridine ring at the 3-position confer unique electronic and steric properties to Pymetrozine, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.

属性

CAS 编号 |

154442-14-5 |

|---|---|

分子式 |

C10H11N5O |

分子量 |

217.23 g/mol |

IUPAC 名称 |

6-methyl-4-(pyridin-3-ylmethylideneamino)-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) |

InChI 键 |

QHMTXANCGGJZRX-UHFFFAOYSA-N |

规范 SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。